molecular formula C10H8N2O B6613526 2-aminoquinoline-6-carbaldehyde CAS No. 791626-61-4

2-aminoquinoline-6-carbaldehyde

Cat. No.: B6613526
CAS No.: 791626-61-4
M. Wt: 172.18 g/mol
InChI Key: IVVFLCGWKIQBLO-UHFFFAOYSA-N
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Description

2-Aminoquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The compound features an amino group at the second position and an aldehyde group at the sixth position on the quinoline ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinoline-6-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where N-arylacetamides undergo formylation to produce 2-chloroquinoline-3-carbaldehyde, which can then be converted to this compound through subsequent reactions .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products:

Scientific Research Applications

2-Aminoquinoline-6-carbaldehyde has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-Aminoquinoline-3-carbaldehyde
  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Aminoquinoline-4-carbaldehyde

Comparison: 2-Aminoquinoline-6-carbaldehyde is unique due to the position of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

2-aminoquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10-4-2-8-5-7(6-13)1-3-9(8)12-10/h1-6H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVFLCGWKIQBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-iodo-quinolin-2-ylamine (200 mg, 0.74 mmol), triethylamine (0.26 mL, 1.85 mmol), diphenylpropylphosphine (dpp, 17 uL, 0.074 mmol) and palladium(II) acetate (17 mg, 0.074 mmol) in dry N,N-dimethylformamide (4 mL) in pressure tube was stirred under carbon monoxide at 75 psi at room temperature for 10 min. After addition of trihexylsilane (0.53 mL, 1.5 mmol), the mixture was then stirred under carbon monoxide at 75 psi at 80° C. for 4 h. The reaction was allowed to cool to 25[ ]C and then extracted with methylene chloride (2×50 mL). The combined organic layers were successively washed with water (3×50 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70–230 mesh, ethyl acetate) afforded 2-amino-quinoline-6-carbaldehyde (30 mg, 24%) as a solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
17 mg
Type
catalyst
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two

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